![molecular formula C26H18ClN3O2S B2766887 N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922628-85-1](/img/structure/B2766887.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
“N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . The synthesized molecules are then further evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .Molecular Structure Analysis
The molecular structure of “N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide” can be studied using various techniques . For instance, the compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide” can be determined using various techniques .Scientific Research Applications
Anticancer Agent
Benzothiazole derivatives, including the compound , have been studied for their potential as anticancer agents . They have shown significant inhibitory effects on the proliferation of various human cancer cell lines .
Anti-inflammatory Agent
These compounds also exhibit anti-inflammatory properties . They have been found to decrease the activity of inflammatory factors IL-6 and TNF-α , which are known for their roles in immune regulation, inflammation, and cell proliferation .
Inhibition of Cell Migration
The compound has been found to hinder cell migration, which is a crucial process in the spread of cancer .
Antimicrobial Activity
Thiazole derivatives, including the compound , have been found to possess antimicrobial activity . They have shown inhibitory activity against various bacterial strains .
Antifungal Activity
Thiazole derivatives have also been found to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Antiviral Activity
Thiazole derivatives have been found to possess anti-HIV activity . This suggests potential applications in the treatment of HIV and other viral diseases .
Neuroprotective Agent
Thiazole derivatives have been found to possess neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases .
Antioxidant
Thiazole derivatives have been found to possess antioxidant properties . This suggests potential applications in the prevention of diseases caused by oxidative stress .
Future Directions
The future directions for the study of “N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide” could include further evaluation of its biological activities, optimization of its synthesis, and detailed investigation of its mechanism of action . Additionally, the development of novel compounds that inhibit quorum sensing without being antibiotic are currently emerging fields .
Mechanism of Action
Target of Action
The compound, also known as N-(4-chloro-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with COX enzymes, inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . The compound has shown particularly high inhibitory activity against COX-1 .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the conversion of arachidonic acid to prostaglandins . This leads to a reduction in the inflammatory response and associated pain .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of COX enzymes, leading to a decrease in prostaglandin production . This results in a reduction of inflammation and associated pain . At the cellular level, this can lead to a decrease in the signs and symptoms of inflammation, such as redness, swelling, and pain .
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O2S/c27-22-9-4-10-23-24(22)29-26(33-23)30(17-18-6-5-15-28-16-18)25(31)19-11-13-21(14-12-19)32-20-7-2-1-3-8-20/h1-16H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMPRARPCVHZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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